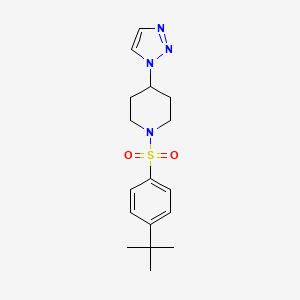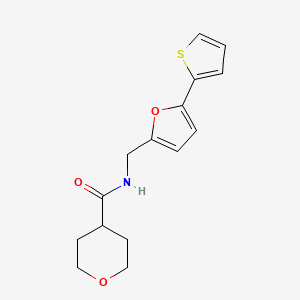
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Antimicrobial Activity : A study by Mallesha and Mohana (2014) investigated the synthesis of similar compounds with piperidin-4-yl methanone structures, demonstrating good antimicrobial activity against certain bacterial and fungal strains, which suggests potential use in treating infections (Mallesha & Mohana, 2014).
- Herbicidal and Insecticidal Activities : Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. Some of these compounds exhibited notable herbicidal and insecticidal activities (Wang et al., 2015).
- Crystal Structure Analysis : Girish et al. (2008) explored the crystal structure of a compound with a similar sulfonyl-piperidin-4-yl methanone structure. The study of such structures aids in understanding the molecular configurations that are crucial for biological activity (Girish et al., 2008).
Synthesis and Application in Organic Chemistry
- Synthetic Methodology : Research by Zheng Rui (2010) focused on the synthesis of related compounds, providing a methodology that could be applicable to the synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone (Zheng Rui, 2010).
- Molecular Structure Studies : Naveen et al. (2015) synthesized a related compound and characterized its structure through spectroscopic techniques and X-ray diffraction studies. Such structural analyses are essential in drug design and material science (Naveen et al., 2015).
Antimicrobial Applications
- Antimicrobial Potency : Vinaya et al. (2009) synthesized derivatives of a similar compound and found that some exhibited significant antimicrobial activities against pathogens affecting tomato plants. This indicates potential agricultural applications (Vinaya et al., 2009).
Other Potential Applications
- Antiproliferative Activity : A study by Prasad et al. (2018) synthesized a compound with a similar structure and evaluated its antiproliferative activity, suggesting potential applications in cancer research (Prasad et al., 2018).
Wirkmechanismus
Target of Action
The compound, also known as [4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(9H-xanthen-9-yl)methanone, is a complex molecule that contains an imidazole ring. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets of the compound and would require further experimental investigation.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and would require further experimental investigation.
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-25-15-12-24-23(25)31(28,29)16-10-13-26(14-11-16)22(27)21-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)21/h2-9,12,15-16,21H,10-11,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVJBGUEZOTJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)
![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)

![5-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2412087.png)
![N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2412088.png)
